
Dithiane diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-1,2-ditian-4,5-diol es un compuesto orgánico que pertenece a la clase de ditianos. Los ditianos se caracterizan por una estructura central de ciclohexano en la que dos unidades de metileno son reemplazadas por centros de azufre. Este compuesto destaca por sus dos grupos hidroxilo unidos a los átomos de carbono adyacentes a los átomos de azufre, lo que le confiere propiedades químicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4R,5R)-1,2-ditian-4,5-diol generalmente implica la reacción de un precursor adecuado con reactivos que contienen azufre. Un método común implica el uso de intermedios de ditioacetal, que posteriormente se oxidan para formar el diol deseado. Las condiciones de reacción a menudo requieren temperaturas controladas y la presencia de catalizadores para garantizar que se logre la estereoquímica correcta .
Métodos de producción industrial
La producción industrial de (4R,5R)-1,2-ditian-4,5-diol puede implicar procesos de oxidación a gran escala utilizando reactivos a base de azufre. El proceso se optimiza para rendimiento y pureza, a menudo involucrando múltiples pasos de purificación, como recristalización y cromatografía para aislar el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
(4R,5R)-1,2-ditian-4,5-diol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar derivados de tiol.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Se emplean reactivos como cloruro de tionilo y tribromuro de fósforo para reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen cetonas, aldehídos, tioles y varios derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
(4R,5R)-1,2-ditian-4,5-diol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con enzimas.
Medicina: Se está investigando su potencial aplicación terapéutica, particularmente en el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo de acción de (4R,5R)-1,2-ditian-4,5-diol implica su interacción con dianas moleculares específicas, como enzimas. El compuesto puede actuar como un inhibidor o activador de ciertas vías enzimáticas, dependiendo de su entorno químico y la presencia de otras moléculas que interactúan. Las vías y objetivos exactos son objeto de investigación continua .
Comparación Con Compuestos Similares
Compuestos similares
(4S,5S)-1,2-ditian-4,5-diol: El enantiómero de (4R,5R)-1,2-ditian-4,5-diol, con propiedades químicas similares pero diferente estereoquímica.
1,2-ditian: Carece de los grupos hidroxilo, lo que da como resultado diferente reactividad y aplicaciones.
1,3-ditian: Tiene átomos de azufre en diferentes posiciones, lo que lleva a un comportamiento químico distinto.
Singularidad
Propiedades
Número CAS |
16096-98-3 |
|---|---|
Fórmula molecular |
C4H8O2S2 |
Peso molecular |
152.2 g/mol |
Nombre IUPAC |
(4R,5R)-dithiane-4,5-diol |
InChI |
InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 |
Clave InChI |
YPGMOWHXEQDBBV-IMJSIDKUSA-N |
SMILES |
C1C(C(CSS1)O)O |
SMILES isomérico |
C1[C@@H]([C@H](CSS1)O)O |
SMILES canónico |
C1C(C(CSS1)O)O |
| 16096-98-3 14193-38-5 |
|
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


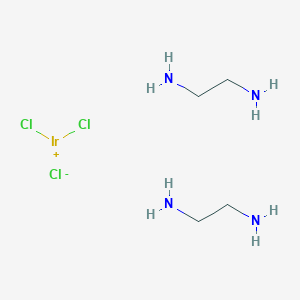

![4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B96823.png)
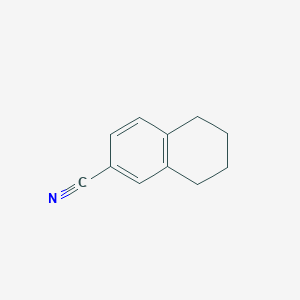

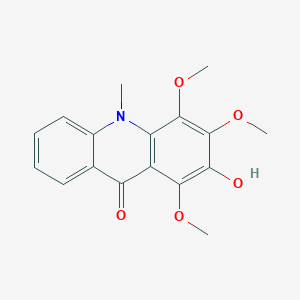
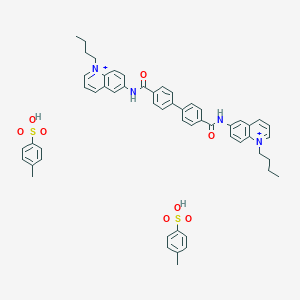
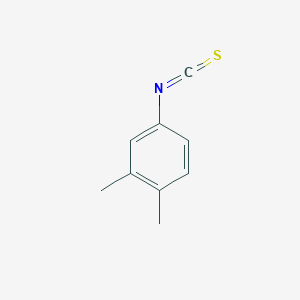
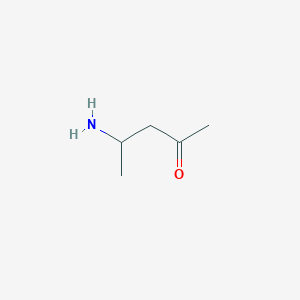
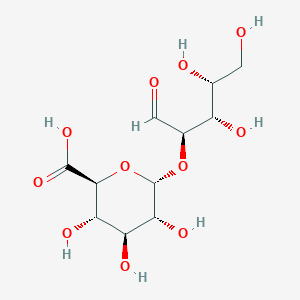


![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
